molecular formula C13H24N2O2 B2950086 Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2137649-37-5

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2950086
CAS No.: 2137649-37-5
M. Wt: 240.347
InChI Key: LIAZMUWNCUWUJY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-6-azabicyclo[321]octane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for interactions with various biological targets.

Medicine: In the medical field, tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs targeting specific diseases.

Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes. It can be employed in the creation of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate

  • Tert-butyl 3-(aminomethyl)benzoate

  • Tert-butyl 3-(aminomethyl)oxetan-3-ylcarbamate

Uniqueness: Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate stands out due to its bicyclic structure, which provides a different spatial arrangement and reactivity compared to its linear counterparts. This structural difference can lead to unique interactions and applications in various fields.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-9(7-14)5-11(15)6-10/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAZMUWNCUWUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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